molecular formula C19H16N4O3S B2476880 2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one CAS No. 2034320-57-3

2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2476880
CAS No.: 2034320-57-3
M. Wt: 380.42
InChI Key: LQTZOCHZMNUKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and thiophene derivatives, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates under specific conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzoxazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenyl)benzoxazole: Known for its fluorescence properties.

    2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Used as a fluorescent brightener.

    2,5-bis(5′-tert-butyl-benzoxazol-2′-yl)hydroquinone: Investigated for its excited state intramolecular proton transfer mechanisms.

Uniqueness

2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one is unique due to its combination of multiple heterocyclic structures, which may confer distinct electronic, optical, and biological properties compared to similar compounds .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-17(9-15-14-3-1-2-4-16(14)25-21-15)23-7-5-12(10-23)18-20-19(26-22-18)13-6-8-27-11-13/h1-4,6,8,11-12H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTZOCHZMNUKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.